Kanamycin

Beschreibung

This compound (also known as this compound A) is an aminoglycoside bacteriocidal antibiotic, available in oral, intravenous, and intramuscular forms, and used to treat a wide variety of infections. This compound is isolated from the bacterium Streptomyces kanamyceticus and its most commonly used form is this compound sulfate.

This compound is an Aminoglycoside Antibacterial.

This compound has been reported in Hohenbuehelia grisea, Streptomyces, and other organisms with data available.

This compound is an aminoglycoside antibiotic with antimicrobial property. Amikacin irreversibly binds to the bacterial 30S ribosomal subunit, specifically in contact with 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex and, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. This agent is usually used for treatment of E. coli, Proteus species (both indole-positive and indole-negative), E. aerogenes, K. pneumoniae, S. marcescens, and Acinetobacter species.

This compound A is the major component of the this compound complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and is indicated for bacterial disease and eye infection and has 4 investigational indications.

Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: this compound A, the major component, and kanamycins B and C, the minor components.

See also: Neomycin (related); Streptomycin (related); Spectinomycin (related) ... View More ...

Structure

3D Structure

Eigenschaften

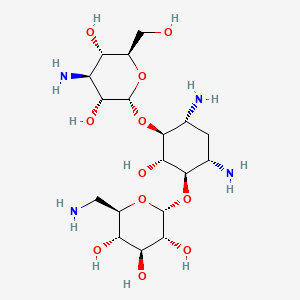

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUJHOSQTJFQJX-NOAMYHISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023184 | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.23e+01 g/L | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol, Crystals from methanol + ethanol | |

CAS No. |

59-01-8, 8063-07-8 | |

| Record name | Kanamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQK9Q303C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kanamycin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of Kanamycin: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational science of kanamycin, an aminoglycoside antibiotic. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the initial isolation of this compound from Streptomyces kanamyceticus by Hamao Umezawa in 1957, its mechanism of action, antibacterial spectrum, and the key experimental methodologies that were pivotal in its development. Quantitative data are presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams rendered in DOT language.

Introduction

The mid-20th century was a golden era for antibiotic discovery, a period marked by the systematic screening of soil microorganisms for novel antimicrobial compounds. It was within this fertile scientific landscape that this compound emerged as a significant therapeutic agent. In 1957, a team of Japanese scientists led by Dr. Hamao Umezawa at the National Institute of Health in Tokyo successfully isolated a new antibiotic from the culture broth of a soil actinomycete, Streptomyces kanamyceticus.[1] This discovery was the culmination of a meticulous screening program aimed at identifying antibiotics with low toxicity.[2] this compound quickly proved to be a potent, broad-spectrum antibiotic with significant activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics of the time.[3] This guide will delve into the technical details of this landmark discovery and the scientific underpinnings of this compound's action.

The Discovery of this compound

The discovery of this compound was a result of a systematic search for new antibiotics from soil microorganisms. Hamao Umezawa and his team embarked on a large-scale screening of actinomycetes, focusing on identifying strains that produced antimicrobial substances with favorable toxicity profiles.[2]

The Source Organism: Streptomyces kanamyceticus

The bacterium responsible for producing this compound was a novel species of Streptomyces, which Umezawa and his colleagues named Streptomyces kanamyceticus.[4] This aerobic, Gram-positive bacterium was isolated from a soil sample collected in Nagano Prefecture, Japan. Morphologically, it exhibited the characteristic filamentous structure of actinomycetes.

The this compound Complex

Initial studies revealed that the culture broth of S. kanamyceticus contained a complex of related aminoglycoside compounds. The primary and most abundant component was designated this compound A, which is the compound generally referred to as this compound.[4] Two other minor components, this compound B and this compound C, were also identified.[4] These components differ in the amino sugar moieties attached to the central 2-deoxystreptamine ring.

Physicochemical Properties

This compound is a water-soluble, basic antibiotic.[5] It is typically used in its sulfate salt form, which appears as a white, odorless, crystalline powder.[6] The hydrochloride salt is also soluble in water and methanol, but only slightly soluble in ethanol and practically insoluble in nonpolar organic solvents like esters and ether.[5] this compound is dextrorotatory and gives negative results in the Sakaguchi and Elson-Morgan reactions, which helped differentiate it from other known antibiotics at the time of its discovery.[5]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is characteristic of aminoglycoside antibiotics.

Binding to the Bacterial Ribosome

The primary target of this compound is the 30S subunit of the bacterial ribosome.[7] Specifically, it binds to a particular site on the 16S ribosomal RNA (rRNA) within the 30S subunit.[7] This binding interferes with the decoding process of messenger RNA (mRNA).

Inhibition of Protein Synthesis

The binding of this compound to the 30S ribosomal subunit leads to several downstream effects that collectively halt protein synthesis:

-

Inhibition of Initiation Complex Formation: this compound can block the formation of the initiation complex, which is the first step in protein synthesis.

-

mRNA Misreading: The presence of this compound in the ribosomal A-site induces conformational changes that lead to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

-

Inhibition of Translocation: this compound can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby preventing the elongation of the polypeptide chain.

The culmination of these effects is the disruption of essential protein production, ultimately leading to bacterial cell death.

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity, primarily against Gram-negative bacteria. It is also effective against some Gram-positive bacteria and Mycobacterium tuberculosis.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria, as reported in early studies.

| Bacterium | Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 0.5 - 2.0 | Umezawa et al. (1957) |

| Bacillus subtilis | Gram-positive | 0.1 - 0.5 | Umezawa et al. (1957) |

| Escherichia coli | Gram-negative | 1.0 - 5.0 | Umezawa et al. (1957) |

| Klebsiella pneumoniae | Gram-negative | 0.5 - 2.0 | Umezawa et al. (1957) |

| Salmonella typhi | Gram-negative | 2.0 - 10.0 | Umezawa et al. (1957) |

| Shigella dysenteriae | Gram-negative | 1.0 - 5.0 | Umezawa et al. (1957) |

| Pseudomonas aeruginosa | Gram-negative | >100 | Umezawa et al. (1957) |

| Mycobacterium tuberculosis H37Rv | Acid-fast | 1.0 - 5.0 | Yanagisawa & Sato (1957), Kanai et al. (1957) |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and initial characterization of this compound.

Fermentation of Streptomyces kanamyceticus

The production of this compound was achieved through submerged aerobic fermentation of S. kanamyceticus.

6.1.1. Culture Media

A variety of media compositions were tested to optimize this compound production. A representative medium formulation is as follows:

| Component | Concentration (g/L) |

| Starch | 20.0 |

| Soybean meal | 10.0 |

| Glucose | 5.0 |

| Peptone | 5.0 |

| Meat extract | 5.0 |

| NaCl | 2.5 |

| Dry yeast | 2.0 |

| CaCO₃ | 2.0 |

6.1.2. Fermentation Parameters

-

Inoculum: A vegetative inoculum of S. kanamyceticus was prepared by growing the organism in a suitable seed medium.

-

Temperature: The fermentation was carried out at 27-30°C.

-

Aeration: The culture was aerated by shaking on a rotary shaker or by sparging sterile air in a fermenter.

-

pH: The initial pH of the medium was adjusted to 7.0. During fermentation, the pH would typically rise to 8.0-8.5.

-

Duration: The fermentation was typically run for 3 to 5 days.

Isolation and Purification of this compound

A multi-step process was developed to isolate and purify this compound from the fermentation broth.

6.2.1. Initial Extraction

-

Acidification and Filtration: The fermentation broth was acidified to pH 2.0 with sulfuric acid and stirred. This step helps to lyse the mycelia. The broth was then filtered to remove the mycelial cake.

-

Neutralization: The pH of the filtrate was adjusted to 7.0 with a sodium hydroxide solution.

6.2.2. Ion-Exchange Chromatography

-

Resin and Column Preparation: A column was packed with a weakly acidic cation-exchange resin (e.g., Amberlite IRC-50) in its sodium form.

-

Adsorption: The neutralized filtrate was passed through the resin column. This compound, being a basic compound, adsorbs to the cation-exchange resin.

-

Washing: The column was washed with water to remove impurities.

-

Elution: this compound was eluted from the resin using a dilute acid solution, such as 0.5 N sulfuric acid or 0.5 N hydrochloric acid.

6.2.3. Carbon Adsorption and Elution

-

Adsorption: The eluate from the ion-exchange column was adjusted to pH 7.0 and treated with activated carbon. This compound adsorbs to the carbon.

-

Elution: The carbon was collected by filtration and washed with water. This compound was then eluted from the carbon using acidic methanol (e.g., methanol containing 0.05 N HCl).

6.2.4. Crystallization

-

Concentration: The methanolic eluate was concentrated under reduced pressure.

-

Precipitation: Acetone was added to the concentrated solution to precipitate crude this compound hydrochloride.

-

Recrystallization: The crude product was dissolved in a minimal amount of water, and methanol was added to induce crystallization of purified this compound sulfate.

Paper Chromatography

Paper chromatography was a key analytical technique used to assess the purity of this compound fractions and to differentiate it from other antibiotics.

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phase: A solvent system of n-butanol, water, and p-toluenesulfonic acid (100:100:2).

-

Development: The chromatogram was developed using the ascending or descending technique.

-

Visualization: The spots were visualized by spraying with a ninhydrin solution and heating. This compound, being an amine-containing compound, produces a characteristic purple spot.

-

Rf Value: this compound A exhibited a characteristic Rf value that distinguished it from this compound B and other related compounds.

Conclusion

The discovery of this compound by Hamao Umezawa and his team was a significant milestone in the history of antibiotics. It provided a valuable therapeutic option for treating a wide range of bacterial infections, including those caused by antibiotic-resistant strains. The meticulous experimental work involved in its discovery, from the screening of soil microorganisms to the development of robust fermentation and purification protocols, laid the groundwork for the large-scale production of this life-saving drug. The elucidation of its mechanism of action, centered on the inhibition of bacterial protein synthesis, has provided fundamental insights into antibiotic function and has guided the development of new antimicrobial agents. This technical guide has aimed to provide a detailed and comprehensive overview of the key scientific and technical aspects of this compound's discovery and history, serving as a valuable resource for the scientific community.

References

- 1. Production and isolation of a new antibiotic: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production and Isolation of a New Antibiotic, this compound [jstage.jst.go.jp]

- 3. journals.healio.com [journals.healio.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Biological Studies on this compound [jstage.jst.go.jp]

- 6. This compound | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Studies on this compound, a new antibiotic against tubercle bacilli. I. Effect on virulent tubercle bacilli in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Kanamycin A chemical structure and properties

An In-depth Analysis of its Chemical Structure, Properties, and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Kanamycin A, a potent aminoglycoside antibiotic. The following sections delve into its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.

Chemical Structure and Identification

This compound A is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1] It is comprised of three rings: two amino sugars joined by glycosidic linkages to a central 2-deoxystreptamine moiety.[2]

The IUPAC name for this compound A is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound A is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₆N₄O₁₁ | [1] |

| Molar Mass | 484.503 g/mol | [1] |

| Appearance | White, odorless, crystalline powder | |

| Melting Point | Decomposes above 250 °C | |

| Solubility | Freely soluble in water; practically insoluble in most alcohols and nonpolar solvents. | |

| pKa (Strongest Acidic) | 12.11 (calculated) | [3] |

| pKa (Strongest Basic) | 9.54 (calculated) | [3] |

| UV Absorption | Lacks a significant UV chromophore; can be detected at low wavelengths (~205 nm) using borate complexation. |

Note: The pKa values for the individual amino groups of the closely related this compound B have been experimentally determined by NMR spectroscopy as follows: N-1 = 8.10, N-3 = 6.78, N-2′ = 7.36, N-6′ = 8.97, and N-3″ = 7.65.[4]

Mechanism of Action

This compound A exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.

The binding of this compound A to the A-site of the 16S rRNA within the 30S subunit induces a conformational change.[2] This distortion interferes with the decoding process, leading to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or truncated proteins, ultimately leading to bacterial cell death.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound A against a bacterial strain using the broth microdilution method.

References

- 1. Individual pKa Values of Tobramycin, this compound B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. zellbio.eu [zellbio.eu]

The Unraveling of a Ribosomal Saboteur: A Technical Guide to Kanamycin's Mechanism of Action on the 30S Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This in-depth technical guide elucidates the intricate molecular mechanisms through which this compound binds to the 30S ribosomal subunit, disrupts translational fidelity, and ultimately leads to bacterial cell death. We will delve into the specific binding interactions, the resulting conformational changes in the ribosome, the downstream consequences of messenger RNA (mRNA) misreading, and the cellular stress responses triggered by the accumulation of aberrant proteins. This guide also provides an overview of key experimental protocols used to investigate these phenomena and summarizes critical quantitative data to facilitate comparative analysis.

Introduction

The ribosome, a complex ribonucleoprotein machine, is a primary target for a diverse array of antibiotics. Aminoglycosides, including this compound, represent a clinically significant class of antibiotics that selectively target the bacterial ribosome, leading to the inhibition of protein synthesis and cell death.[1][2][3] this compound's primary site of action is the 30S ribosomal subunit, the smaller of the two ribosomal subunits, which plays a pivotal role in the decoding of the genetic code carried by mRNA.[1][4] By binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, this compound induces critical errors in the translation process, making it a powerful tool in combating bacterial infections.[5][6] However, the emergence of resistance mechanisms necessitates a continuous and deep understanding of its precise mechanism of action to guide the development of new and improved antibacterial agents.

The Molecular Battlefield: this compound's Interaction with the 30S Ribosomal Subunit

This compound's bactericidal activity is initiated by its high-affinity binding to the decoding A-site on the 16S rRNA of the 30S ribosomal subunit.[4] This binding is a highly specific interaction, primarily driven by electrostatic forces and a network of hydrogen bonds between the antibiotic and the rRNA.

The Binding Site: A Closer Look at Helix 44

The primary binding pocket for this compound is located in a functionally critical region of the 16S rRNA known as helix 44 (h44).[4] This region is intimately involved in the decoding of mRNA codons and the selection of cognate transfer RNA (tRNA). This compound specifically interacts with four key nucleotides within h44: A1408, G1491, A1492, and A1493, as well as a single amino acid of the ribosomal protein S12.[4]

Conformational Distortion: The Key to Mistranslation

Upon binding, this compound induces a significant conformational change in the A-site. It forces the universally conserved nucleotides A1492 and A1493 to flip out from their stacked positions within h44. This "flipped-out" conformation mimics the state of the ribosome when a cognate codon-anticodon pairing has occurred. By locking the A-site in this "on" state, this compound lowers the stringency of tRNA selection, leading to the frequent incorporation of incorrect amino acids into the growing polypeptide chain. This process is known as mistranslation .

The Cascade of Errors: Consequences of this compound-Induced Mistranslation

The primary consequence of this compound's interaction with the 30S subunit is the disruption of translational accuracy. This leads to a cascade of events that are ultimately detrimental to the bacterial cell.

Inhibition of Protein Synthesis

This compound's interference with the decoding process leads to several inhibitory effects on protein synthesis:

-

Inhibition of Initiation: By binding to the 30S subunit, this compound can interfere with the proper formation of the translation initiation complex.

-

Induction of mRNA Misreading: This is the hallmark of this compound's action. The stabilization of the "flipped-out" conformation of A1492 and A1493 allows near-cognate and non-cognate tRNAs to be accepted into the A-site, resulting in the synthesis of proteins with incorrect amino acid sequences.[1]

-

Inhibition of Translocation: The movement of the ribosome along the mRNA, a process known as translocation, can also be hindered by the presence of this compound.[7]

-

Premature Termination: The misreading of codons can lead to the premature termination of protein synthesis.

Production of Aberrant Proteins and Cellular Stress

The synthesis of non-functional or toxic proteins due to mistranslation places a significant burden on the cell. The accumulation of these misfolded proteins in the cytoplasm and cell membrane triggers a variety of cellular stress responses.

A critical consequence of this compound-induced mistranslation is the misfolding of membrane proteins. This leads to the activation of the CpxA/CpxR two-component system , an envelope stress response pathway. The accumulation of misfolded proteins in the periplasm is sensed by the sensor kinase CpxA, which then phosphorylates the response regulator CpxR. Activated CpxR, in turn, modulates the expression of genes involved in protein folding and degradation to mitigate the damage.

Furthermore, the disruption of membrane integrity due to aberrant membrane proteins can lead to increased oxidative stress, a common mechanism of cell death induced by bactericidal antibiotics. This involves the generation of reactive oxygen species (ROS), which can damage DNA, lipids, and proteins, ultimately contributing to cell demise.

Data Presentation: Quantitative Insights into this compound's Action

To provide a clearer understanding of the potency and effects of this compound, the following tables summarize key quantitative data from various studies.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | 9.98 µM (this compound B) | Escherichia coli 16S rRNA A-site | [8] |

Table 1: Binding Affinity of this compound. This table presents the dissociation constant (Kd) for this compound B binding to its target site on the 16S rRNA. A lower Kd value indicates a higher binding affinity.

| Assay System | IC50 Value (this compound A) | Reference |

| Mycobacterium smegmatis wild-type ribosomes | ~1 µM | [9] |

| Homo sapiens cytosolic hybrid ribosomes | >100 µM | [9] |

| Rabbit reticulocyte ribosomes (Luciferase mRNA) | High µM range | [10] |

Table 2: In Vitro Protein Synthesis Inhibition by this compound A. This table shows the half-maximal inhibitory concentration (IC50) of this compound A in different in vitro translation systems. The significantly higher IC50 for eukaryotic ribosomes highlights the selectivity of this compound for bacterial ribosomes.

| Codon Misreading Event | Fold Increase in Error Frequency | Condition | Reference |

| Leucine for Phenylalanine (poly(U) template) | Stimulated | E. coli wild-type ribosomes + this compound | [1] |

| Various near-cognate codons | 5.0-fold (average) | E. coli + Paromomycin (an aminoglycoside) | [11] |

Table 3: this compound's Effect on Translational Error Frequency. This table illustrates the impact of aminoglycosides on the accuracy of protein synthesis, showing a significant increase in the misincorporation of amino acids.

Experimental Protocols: Investigating the Mechanism of Action

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.

X-ray Crystallography of the 30S Subunit-Kanamycin Complex

Objective: To determine the three-dimensional structure of this compound bound to the 30S ribosomal subunit at atomic resolution.

Methodology:

-

Purification of 30S Ribosomal Subunits: 30S subunits are purified from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) through sucrose gradient centrifugation.

-

Crystallization: The purified 30S subunits are co-crystallized with a molar excess of this compound. This is typically achieved using the hanging-drop vapor diffusion method at a specific temperature (e.g., 4°C). Crystallization conditions (e.g., precipitants, buffers, salts) are meticulously screened and optimized.

-

Data Collection: The resulting crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known 30S subunit structure as a model. The electron density map is then used to build and refine the atomic model of the 30S-kanamycin complex.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Kanamycin Complexes

Objective: To visualize the structure of the ribosome in complex with this compound in a near-native state.

Methodology:

-

Sample Preparation: A solution of purified ribosomes (or even whole cells) is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Acquisition: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected at different tilt angles.

-

Image Processing: Individual ribosome particle images are picked from the micrographs and subjected to 2D and 3D classification to sort them into structurally homogeneous groups.

-

3D Reconstruction and Model Building: The classified particle images are used to reconstruct a high-resolution 3D density map of the ribosome-kanamycin complex. An atomic model is then built into the density map and refined.

In Vitro Translation Assay

Objective: To quantify the inhibitory effect of this compound on protein synthesis.

Methodology:

-

Preparation of the Translation System: A cell-free translation system is prepared, typically from E. coli extract (S30 extract) or reconstituted from purified components (PURE system). This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and energy sources).

-

Template and Reporter: A specific mRNA template, often encoding a reporter protein like luciferase or green fluorescent protein (GFP), is added to the system. One of the amino acids (e.g., [35S]-methionine or [14C]-leucine) is radioactively labeled.

-

Inhibition Assay: The translation reaction is initiated in the presence of varying concentrations of this compound.

-

Quantification: After a set incubation time, the amount of newly synthesized protein is quantified. For radioactive assays, this is done by measuring the incorporation of the radiolabeled amino acid into trichloroacetic acid (TCA)-precipitable protein. For luciferase assays, the luminescence produced by the synthesized enzyme is measured. The IC50 value is then determined from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the thermodynamic parameters of this compound binding to the 30S ribosomal subunit.

Methodology:

-

Sample Preparation: Purified 30S ribosomal subunits are placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions are in the same buffer to minimize heats of dilution.

-

Titration: The this compound solution is injected in small aliquots into the sample cell containing the 30S subunits.

-

Data Acquisition: The heat change associated with each injection is measured by the calorimeter.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of this compound to 30S subunits. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.

Visualizing the Mechanism: Diagrams and Workflows

To further clarify the complex processes described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound Action on the 30S Ribosomal Subunit.

Caption: Experimental Workflow for Investigating this compound-Ribosome Interactions.

Caption: this compound-Induced Envelope Stress Response Pathway.

Conclusion

This compound's mechanism of action on the 30S ribosomal subunit is a multifaceted process that begins with specific binding to the 16S rRNA and culminates in bacterial cell death. By inducing a conformational change in the decoding A-site, this compound effectively sabotages the accuracy of protein synthesis, leading to the production of aberrant proteins. This, in turn, triggers a cascade of cellular stress responses, including the envelope stress response and oxidative stress, which the bacterium cannot overcome. The detailed understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of novel antibiotics that can circumvent existing resistance mechanisms and effectively combat bacterial infections. This comprehensive guide serves as a valuable resource for researchers and professionals in the field, providing the foundational knowledge and technical insights necessary to advance the fight against antibiotic resistance.

References

- 1. Multiple effects of this compound on translational accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of mammalian microsomal protein synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. Conformational Response of 30S-bound IF3 to A-Site Binders Streptomycin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome-wide identification of this compound B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationships among the this compound Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The frequency of translational misreading errors in E. coli is largely determined by tRNA competition - PMC [pmc.ncbi.nlm.nih.gov]

Kanamycin spectrum of activity against Gram-positive and Gram-negative bacteria

An in-depth examination of Kanamycin's efficacy against Gram-positive and Gram-negative bacteria, complete with detailed experimental protocols and molecular pathway visualizations.

This compound, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, has historically been a crucial tool in combating severe bacterial infections.[1][2] This technical guide provides a comprehensive overview of this compound's spectrum of activity, detailing its mechanism of action, the landscape of bacterial resistance, and standardized protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Spectrum of Activity

This compound exhibits a broad spectrum of activity, primarily against Gram-negative bacteria, though it also shows efficacy against some Gram-positive organisms.[1][3] Its clinical use is often reserved for infections resistant to other antibiotics due to the prevalence of resistance mechanisms.[1]

Gram-Negative Bacteria

This compound is particularly effective against aerobic Gram-negative bacteria.[2][4] This includes a range of clinically significant pathogens. The mechanism of entry into Gram-negative bacteria involves interaction with lipopolysaccharides and phospholipids in the outer membrane, which displaces divalent cations like magnesium and calcium, thereby increasing membrane permeability and facilitating its own uptake.[5]

Gram-Positive Bacteria

While generally less potent against Gram-positive bacteria compared to its activity against Gram-negative organisms, this compound does show activity against some species, such as Staphylococcus aureus and Streptococcus uberis.[1][5] For Gram-positive bacteria, this compound interacts with phospholipids and teichoic acids to cross the cell membrane.[5] However, other antibiotics are often more potent and less toxic for treating Gram-positive infections.[2]

Quantitative Data on this compound Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth under defined conditions.[5][6] The following tables summarize reported MIC values for this compound against various Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary between different strains of the same species.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) for Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 3798 (VISA) | 4.0, 2.0 | [7] |

| Staphylococcus haemoliticus | 602 | 1.0, 0.25 | [7] |

| Enterococcus faecalis | 560 (Van A) | >64 | [7] |

Table 2: this compound Minimum Inhibitory Concentrations (MICs) for Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 4 | [7] |

| Escherichia coli | (Not specified) | 6-30 | [8][9] |

| Escherichia coli | CP78 | 9 (inhibitory) | |

| Proteus species | (Not specified) | Active | [1][7] |

| Enterobacter aerogenes | (Not specified) | Active | [1][7] |

| Klebsiella pneumoniae | (Not specified) | Active | [1][7] |

| Serratia marcescens | (Not specified) | Active | [1][7] |

| Acinetobacter species | (Not specified) | Active | [1][2][7] |

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting protein synthesis.[1][10] This process involves a series of steps that ultimately lead to the production of nonfunctional proteins and cell death.[5]

Signaling Pathway of this compound Action

This compound's primary target is the 30S ribosomal subunit in bacteria.[2][5][10] It binds irreversibly to specific sites on the 16S rRNA and the S12 protein.[2][4] This binding event disrupts the initiation of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2][5][10] The accumulation of these aberrant proteins disrupts cellular functions, including membrane integrity, and contributes to the bactericidal activity of the drug.[5][11]

Mechanisms of Bacterial Resistance

The emergence of this compound-resistant bacteria poses a significant challenge.[10] Resistance can arise through several mechanisms:

-

Enzymatic Modification: Bacteria can produce aminoglycoside-modifying enzymes that inactivate this compound through acetylation, phosphorylation, or adenylylation.[12]

-

Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins can reduce the binding affinity of this compound to its target on the 30S ribosomal subunit.[10][12]

-

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.[12][13]

-

Reduced Permeability: Changes in the bacterial cell wall or outer membrane can decrease the uptake of this compound.[12]

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. idexx.dk [idexx.dk]

- 7. Antibacterial Conjugates of this compound A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determining the MIC and Comparative Efficacy of Gentamicin and this compound Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 10. This compound A - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

The Biosynthesis of Kanamycin in Streptomyces kanamyceticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin, an aminoglycoside antibiotic produced by Streptomyces kanamyceticus, has long been a crucial tool in combating bacterial infections. Understanding its intricate biosynthetic pathway is paramount for strain improvement, yield optimization, and the generation of novel antibiotic derivatives through metabolic engineering. This technical guide provides an in-depth exploration of the core biosynthesis of this compound, consolidating current knowledge on the enzymatic steps, the genetic organization of the biosynthetic cluster, and key experimental methodologies used to elucidate this pathway. Quantitative data on production yields are presented for comparative analysis, and detailed diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding.

The this compound Biosynthetic Gene Cluster

The production of this compound in S. kanamyceticus is orchestrated by a dedicated gene cluster. Sequencing of the S. kanamyceticus genome has revealed a cluster of approximately 40 putative open reading frames (ORFs) spanning a 47 kb region of DNA.[1] This cluster encodes all the necessary enzymatic machinery for the synthesis of the this compound molecule from primary metabolites, as well as genes responsible for self-resistance and transport. Comparative genetic studies with gene clusters for other aminoglycosides like gentamicin, tobramycin, and butirosin have shown significant homology, suggesting similar biosynthetic routes.[1] Industrial production strains of S. kanamyceticus often exhibit amplification of this entire gene cluster, with some strains containing over 36 copies, leading to a significant increase in this compound yield.[2][3]

The Core Biosynthetic Pathway: A Linear Progression

The biosynthesis of this compound A, the primary component of the this compound complex, follows a linear pathway starting from D-glucose-6-phosphate. For years, a parallel pathway model was also proposed, stemming from the substrate promiscuity of a key glycosyltransferase.[4][5][6] However, recent in vivo studies involving targeted gene disruption in S. kanamyceticus have provided strong evidence for a linear pathway where this compound B is a direct precursor to this compound A.[7]

The key steps in the biosynthesis of this compound A are as follows:

-

Formation of 2-deoxystreptamine (2-DOS): The pathway initiates with the conversion of D-glucose-6-phosphate to the central aminocyclitol core, 2-DOS, through a series of enzymatic reactions. The enzyme 2-deoxy-scyllo-inosose synthase, encoded by the kanA gene, catalyzes a crucial step in this initial phase.[1]

-

First Glycosylation: The 2-DOS core is then glycosylated at the C-4 position with a sugar moiety derived from UDP-N-acetyl-α-D-glucosamine.

-

Formation of this compound B: A series of subsequent modifications, including amination and a second glycosylation at the C-6 position of 2-DOS, leads to the formation of this compound B.

-

Conversion of this compound B to this compound A: This final and critical step is catalyzed by two enzymes: KanJ and KanK.[7][8][9][10]

-

KanJ , an α-ketoglutarate-dependent non-heme iron dioxygenase, catalyzes an oxidative deamination of the 2'-amino group of this compound B to form a 2'-oxo-kanamycin intermediate.[8][9][10]

-

KanK , an NADPH-dependent reductase, then reduces the 2'-oxo group to a hydroxyl group, yielding the final product, this compound A.[8][10]

-

Disruption of the kanJ gene in S. kanamyceticus results in the accumulation of this compound B and the cessation of this compound A production, confirming that the conversion of this compound B to this compound A is the primary in vivo pathway.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Amplification of the entire this compound biosynthetic gene cluster during empirical strain improvement of Streptomyces kanamyceticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amplification of the entire this compound biosynthetic gene cluster during empirical strain improvement of Streptomyces kanamyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of parallel pathways of this compound biosynthesis allows antibiotic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of this compound B and this compound A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The last step of this compound biosynthesis: unique deamination reaction catalyzed by the α-ketoglutarate-dependent nonheme iron dioxygenase KanJ and the NADPH-dependent reductase KanK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study on the structure, mechanism, and biochemistry of this compound B dioxygenase (KanJ)-an enzyme with a broad range of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study on the structure, mechanism, and biochemistry of this compound B dioxygenase (KanJ)—an enzyme with a broad range of substrates - PMC [pmc.ncbi.nlm.nih.gov]

Kanamycin Sulfate vs. Kanamycin Acid Sulfate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a cornerstone of molecular biology and cell culture, primarily utilized as a potent selective agent.[1][2] It functions by binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis, which ultimately results in bacterial cell death.[1][3] In the research setting, this compound is indispensable for selecting successfully transformed bacteria, fungi, or mammalian cells that harbor a this compound resistance gene, such as kanMX or neomycin phosphotransferase II (nptII).[1][4] It is also widely employed to prevent bacterial contamination in cell and tissue cultures.[1]

This technical guide provides an in-depth comparison of the two most common salt forms of this compound used in research: This compound sulfate (this compound monosulfate) and This compound acid sulfate (this compound disulfate). Understanding the nuanced differences in their chemical and physical properties is crucial for optimizing experimental protocols and ensuring reproducible results.

Chemical and Physical Properties

The primary distinction between this compound sulfate and this compound acid sulfate lies in their salt form. This compound sulfate is the monosulfate salt of this compound, while this compound acid sulfate is the disulfate salt, formed by the addition of sulfuric acid to this compound sulfate.[5][6] This difference in sulfation impacts their molecular weight, pH in aqueous solutions, and potentially other physicochemical characteristics.

| Property | This compound Sulfate | This compound Acid Sulfate |

| Synonyms | This compound monosulfate, this compound A sulfate | This compound disulfate |

| CAS Number | 25389-94-0[1] | 64013-70-3[4] |

| Molecular Formula | C₁₈H₃₆N₄O₁₁ · H₂SO₄[1] | C₁₈H₃₆N₄O₁₁ · 2H₂SO₄[4] |

| Molecular Weight | 582.58 g/mol [1] | 680.65 g/mol [4] |

| Appearance | White to off-white crystalline powder[1] | White to colorless solid, hygroscopic[4][5][7] |

| Solubility in Water | 50 mg/mL[8][9], 100 mg/mL[1], "freely soluble"[10] | "Freely soluble"[4], 92.3 mg/mL[4] |

| Insoluble in | Alcohol, acetone, chloroform, ether, ethyl acetate[8][11] | Not specified, but likely similar to this compound sulfate |

| pH of 1% Aqueous Solution | 6.5 - 8.5[8][9][12][13] | 5.5 - 7.5[5][12][13] |

| Potency (dry basis) | ≥750 µg/mg or U/mg[1][8] | ≥670 IU/mg[4][5] |

| Storage Temperature | Room temperature or 2-8°C[1][14] | 2-8°C[4] |

Mechanism of Action

Both this compound sulfate and this compound acid sulfate share the same mechanism of antibacterial action, which involves the inhibition of protein synthesis in susceptible microorganisms. The active component, the this compound molecule, is responsible for this biological activity.

The process can be broken down into the following key steps:

-

Cellular Uptake: this compound actively transports across the bacterial cell membrane.

-

Ribosomal Binding: Inside the cell, this compound binds to the 30S ribosomal subunit.[1] This binding is irreversible.[3]

-

Inhibition of Protein Synthesis: The binding of this compound to the 30S subunit interferes with the translation process in several ways:

-

It blocks the formation of the initiation complex, preventing the start of protein synthesis.

-

It induces misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1]

-

It inhibits the translocation of the ribosome along the mRNA, halting protein elongation.

-

The accumulation of non-functional or truncated proteins is ultimately lethal to the bacterial cell.

Applications in Research

The primary application for both forms of this compound in a research setting is as a selective agent.

| Application | This compound Sulfate | This compound Acid Sulfate | Typical Working Concentration |

| Bacterial Selection (e.g., E. coli) | Commonly used for selecting transformed colonies with this compound resistance plasmids.[1] | Also used for selecting resistant bacterial cells.[4] | 30-100 µg/mL[1] |

| Plant Tissue Culture | Used for selecting transformed plant cells carrying the nptII gene.[1][15] | Also used in Agrobacterium-mediated transformation with the nptII selection marker.[4] | 50 µg/mL[15] |

| Mammalian and Fungal Cell Culture | Can be used to select for cells with this compound resistance markers.[1] | Used to select for resistant mammalian and fungal cells with the kanMX marker.[4] | 100 µg/mL (for preventing bacterial contamination)[8] |

| Prevention of Bacterial Contamination | Effective in suppressing bacterial contamination in various cell cultures.[1] | Not explicitly mentioned but expected to be effective. | 100 µg/mL[8] |

Experimental Protocols

Preparation of a this compound Stock Solution (50 mg/mL)

This protocol is applicable to both this compound sulfate and this compound acid sulfate, with the only difference being the initial mass of the compound to be weighed.

Materials:

-

This compound sulfate or this compound acid sulfate powder

-

Sterile, deionized, or distilled water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mL stock solution of 50 mg/mL, weigh 500 mg of this compound sulfate or this compound acid sulfate.

-

Transfer the powder to a sterile conical tube.

-

Add a portion of the sterile water (e.g., 8 mL) to the tube.

-

Vortex or mix thoroughly until the powder is completely dissolved.

-

Bring the final volume to 10 mL with sterile water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

-

Store the aliquots at -20°C.

Preparation of LB Agar Plates with this compound

Materials:

-

Luria-Bertani (LB) agar powder

-

Deionized or distilled water

-

Autoclavable bottle or flask

-

Sterile petri dishes

-

This compound stock solution (50 mg/mL)

Procedure:

-

Prepare the LB agar according to the manufacturer's instructions. For 1 liter, this typically involves dissolving 40 g of LB agar powder in 1 L of deionized water.

-

Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.

-

Allow the autoclaved LB agar to cool in a 55°C water bath. It is crucial that the agar is cool enough to not degrade the this compound but warm enough to remain molten.

-

Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution. For a final concentration of 50 µg/mL in 1 L of agar, add 1 mL of a 50 mg/mL this compound stock solution.

-

Gently swirl the flask to ensure the this compound is evenly distributed throughout the agar. Avoid introducing air bubbles.

-

Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).

-

Allow the plates to solidify at room temperature.

-

Once solidified, store the plates inverted at 4°C.

Stability and Storage

Proper storage of this compound powders and solutions is critical to maintain their potency.

| Form | Storage Condition | Stability |

| This compound Sulfate/Acid Sulfate Powder | Room temperature or 2-8°C, in a dry, dark place.[1][14] | Stable for years if stored correctly. |

| Aqueous Stock Solution (-20°C) | -20°C | Stable for at least 6 months.[14] |

| Aqueous Stock Solution (2-8°C) | 2-8°C | Stable for several weeks.[16] |

| Solution at 37°C | 37°C | Stable for approximately 5 days.[12][13] |

| In IV infusion fluids (room temp) | Room temperature | Stable for 24 hours.[17] |

The stability of this compound in solution is pH-dependent, with optimal stability in a slightly acidic to neutral pH range.[18] Both forms are hygroscopic, so it is important to keep the containers tightly sealed.[5][7]

Logical Considerations for Selection

The choice between this compound sulfate and this compound acid sulfate for a particular research application is generally not critical, as their mechanism of action and primary uses are identical. However, there are some subtle differences to consider:

-

pH of the Final Solution: this compound acid sulfate will yield a more acidic solution compared to this compound sulfate.[12][13] For most standard bacterial and cell culture media, which are well-buffered, this difference is unlikely to have a significant impact. However, for poorly buffered solutions or pH-sensitive applications, this could be a deciding factor.

-

Potency and Molar Calculations: Due to the difference in molecular weight, the mass of this compound acid sulfate required to achieve the same molar concentration as this compound sulfate will be higher. However, as potency is typically measured in µg or units of active this compound per mg of powder, preparing solutions based on the desired final concentration of active this compound (e.g., 50 µg/mL) negates this difference for most practical purposes.

-

Cost and Availability: In practice, the choice may come down to the cost and availability from your preferred supplier. This compound sulfate is generally more commonly used and may be more readily available.

Conclusion

Both this compound sulfate and this compound acid sulfate are highly effective for their intended research applications, primarily as selective agents. The fundamental mechanism of action resides in the this compound molecule and is therefore identical for both salt forms. The key differences are their degree of sulfation, which influences their molecular weight and the pH of their aqueous solutions. For the vast majority of research applications, these differences are negligible, and the two forms can be used interchangeably, provided that the working concentration is based on the activity of the this compound base. Researchers should be mindful of the differing molecular weights if preparing solutions based on molarity and the slight difference in pH for highly sensitive experimental systems.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. biocompare.com [biocompare.com]

- 3. goldbio.com [goldbio.com]

- 4. toku-e.com [toku-e.com]

- 5. scribd.com [scribd.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. This compound Acid Sulfate - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 8. カナマイシン硫酸塩 mixture of this compound A (main component) and this compound B and C | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound powder, BioReagent, cell culture mammalian, cell culture plant 25389-94-0 [sigmaaldrich.com]

- 10. pharmacylibrary.com [pharmacylibrary.com]

- 11. plantmedia.com [plantmedia.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ubpbio.com [ubpbio.com]

- 15. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 16. khimexpert.com [khimexpert.com]

- 17. This compound | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

Kanamycin Monosulfate: A Technical Guide to its Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight and chemical formula of kanamycin monosulfate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Quantitative Data Summary

The molecular characteristics of this compound A, sulfuric acid, and this compound monosulfate are summarized in the table below for easy reference and comparison.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| This compound A | C₁₈H₃₆N₄O₁₁ | 484.50[1][2] |

| Sulfuric Acid | H₂SO₄ | 98.079[3][4][5] |

| This compound Monosulfate | C₁₈H₃₈N₄O₁₅S | 582.58[6][7] |

Experimental Protocols for Formula and Molecular Weight Determination

The determination of the chemical formula and molecular weight of a compound like this compound monosulfate involves a combination of analytical techniques. The two primary methods employed are elemental analysis and mass spectrometry.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound.[3] This process helps in establishing the empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound.[1][8]

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound monosulfate is prepared for analysis.

-

Combustion Analysis: The sample is combusted in a controlled environment, typically in the presence of an oxidant. This process converts the constituent elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂, SO₂).

-

Separation and Detection: The resulting gases are separated using chromatographic techniques and quantified by specific detectors.

-

Data Analysis: The mass of each element in the original sample is calculated from the quantities of the gaseous products.

-

Empirical Formula Calculation: The mass percentages of the elements are used to determine the molar ratios, which are then simplified to the smallest whole numbers to yield the empirical formula.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[9] It is the primary method for determining the precise molecular weight of a compound, which, in conjunction with the empirical formula, allows for the determination of the molecular formula.[2]

Methodology:

-

Ionization: The this compound monosulfate sample is introduced into the mass spectrometer and ionized. Common ionization techniques for large, non-volatile molecules like aminoglycosides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).

-

Detection: A detector measures the abundance of ions at each mass-to-charge ratio.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion (M+), from which the molecular weight of the compound can be accurately determined. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition.[2]

Workflow for Molecular Formula and Weight Determination

The logical progression for determining the molecular formula and weight of this compound monosulfate is illustrated in the following diagram.

Caption: Workflow for determining the molecular formula of this compound monosulfate.

References

- 1. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 2. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound [scirp.org]

- 3. chm.davidson.edu [chm.davidson.edu]

- 4. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lcms.cz [lcms.cz]

- 7. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

Kanamycin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Aminoglycoside Antibiotic

This technical guide provides a comprehensive overview of kanamycin, an aminoglycoside antibiotic, for researchers, scientists, and drug development professionals. It delves into its core scientific principles, including its mechanism of action, chemical properties, spectrum of activity, and the mechanisms by which bacteria develop resistance. This document also presents key quantitative data in structured tables and details essential experimental protocols for the study of this antibiotic.

Core Concepts

This compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1] It is a mixture of three main components: this compound A, which is the major and most active component, and two minor components, this compound B and C.[1] this compound functions as a broad-spectrum antibiotic, primarily effective against aerobic Gram-negative bacteria.[2] However, its clinical use is often limited to short-term therapy for severe infections due to the risk of significant side effects, including ototoxicity and nephrotoxicity.[1]

Chemical Structure

This compound A, the principal component, is structurally composed of two amino sugars, 6-amino-6-deoxy-D-glucose and 3-amino-3-deoxy-D-glucose, that are glycosidically linked to a central 2-deoxystreptamine aminocyclitol ring.

Table 1: Chemical Properties of this compound A

| Property | Value |

| Molecular Formula | C₁₈H₃₆N₄O₁₁ |

| Molar Mass | 484.50 g/mol |

| IUPAC Name | O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-D-streptamine |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process begins with the antibiotic entering the bacterial cell and binding irreversibly to the 30S ribosomal subunit. Specifically, it binds to a particular region of the 16S rRNA. This binding interferes with the decoding site, leading to two primary consequences:

-

Inhibition of Protein Synthesis: The binding of this compound distorts the structure of the ribosome, which can block the initiation of protein synthesis and prevent the elongation of the polypeptide chain.

-

Misreading of mRNA: The distortion of the ribosomal A-site causes incorrect aminoacyl-tRNA to be incorporated into the growing peptide chain. This results in the production of nonfunctional or toxic proteins, which ultimately leads to bacterial cell death.

Spectrum of Activity and Quantitative Data

This compound is primarily active against aerobic Gram-negative bacteria. It is indicated for the short-term treatment of infections caused by E. coli, Proteus species (both indole-positive and indole-negative), Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens, and Acinetobacter species.[3]

Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes typical MIC ranges for this compound against common pathogens.

Table 2: this compound MIC Values for Selected Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | >128 | >128 | 8 - >128 |

| Klebsiella pneumoniae | 4 | >256 | 1 - >256[4] |

| Proteus mirabilis | N/A | N/A | N/A |

| Acinetobacter baumannii | N/A | N/A | 2 - 1024[5] |

| Serratia marcescens | N/A | N/A | N/A |

Note: MIC values can vary significantly between strains and are dependent on the testing methodology. The values presented are for general reference.

Pharmacokinetics

This compound is poorly absorbed orally and is therefore administered via intramuscular or intravenous injection.[2] It is rapidly absorbed following intramuscular injection, with peak serum levels generally reached within one hour.[2] The drug is distributed into the extracellular fluid and is excreted almost entirely by glomerular filtration.[2]

Table 3: Pharmacokinetic Parameters of this compound in Adults

| Parameter | Value | Reference |

| Half-life (t½) | 2 - 4 hours | [6] |

| Peak Serum Concentration (Cmax) | 20 - 35 µg/mL | |

| Time to Peak (Tmax) | 1 - 2 hours | |

| Volume of Distribution (Vd) | 17 - 23 L | |

| Total Body Clearance (Cl_tot) | 5 - 6 L/hr | |

| Renal Clearance | ~83 mL/min | [6] |

Toxicity Profile

The clinical use of this compound is limited by its potential for significant toxicity, primarily ototoxicity and nephrotoxicity.[1]

Table 4: Incidence of this compound-Associated Toxicities

| Toxicity | Incidence Rate | Notes | Reference |

| Ototoxicity (Hearing Loss) | 18% - 82.4% | Incidence varies greatly depending on the study population, duration of therapy, and monitoring methods. High-frequency hearing loss is often the first sign. | [7][8] |

| Nephrotoxicity | ~10.3% (in children) | Risk is increased in patients with pre-existing renal impairment, the elderly, and those receiving other nephrotoxic agents. | [9] |

Mechanisms of Resistance

Bacterial resistance to this compound is a growing concern and can occur through several mechanisms:

-

Enzymatic Modification: This is the most common mechanism of resistance. Bacteria acquire genes that encode for aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside phosphotransferases (APHs), acetyltransferases (AACs), and nucleotidyltransferases (ANTs). These enzymes modify the structure of this compound, preventing it from binding to the ribosome.

-

Target Site Modification: Mutations in the 16S rRNA gene, the binding site for this compound on the 30S ribosome, can reduce the binding affinity of the drug, leading to resistance.

-

Efflux Pumps: Some bacteria possess or acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.

-

Reduced Permeability: Changes in the bacterial cell wall or membrane can reduce the uptake of this compound into the cell.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

-

This compound sulfate powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration significantly higher than the expected MIC range. Sterilize by filtration.

-